1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone
Description
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(9-11-3-1-2-4-11)16-8-5-12(10-16)17-14-6-7-15-17/h6-7,11-12H,1-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWVCOWVNAZPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form triazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions. The starting materials for this synthesis include an alkyne-substituted pyrrolidine and an azide-substituted cyclopentyl ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. Molecular docking studies have shown that the compound can form stable complexes with enzymes, enhancing its inhibitory potential .
Comparison with Similar Compounds
Similar Compounds
- **1-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone
- **1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclohexylethanone
- **1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cycloheptylethanone
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone is unique due to its specific structural features, such as the presence of both a triazole ring and a cyclopentyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone is a synthetic compound that combines a triazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesis methods, and relevant research findings.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrolidine rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazole-pyrrolidine compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with microbial enzymes or cell wall synthesis.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of triazole-pyrrolidine derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL depending on the specific substitution patterns on the rings .
Anticancer Activity
The anticancer potential of this compound has also been explored. Triazole derivatives are known for their ability to inhibit certain cancer cell lines by inducing apoptosis or blocking cell cycle progression.
Research Findings:
In vitro studies have shown that this compound exhibits cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound was found to induce apoptosis through the activation of caspase pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors in target cells. The triazole ring can form hydrogen bonds with active sites on enzymes, while the pyrrolidine moiety may enhance membrane permeability or receptor binding affinity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring: Achieved through Huisgen cycloaddition between an azide and an alkyne.
- Pyrrolidine Ring Formation: Synthesized via cyclization reactions from suitable precursors.
- Coupling Reaction: The final product is formed by coupling the triazole and pyrrolidine rings with cyclopentylethanone through substitution reactions .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one | Structure | Moderate antimicrobial activity |
| 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(p-tolyl)propan-1-one | Structure | Stronger anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
